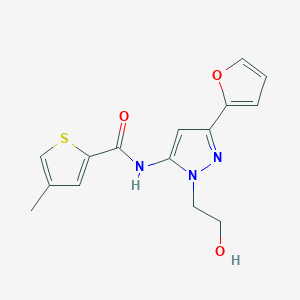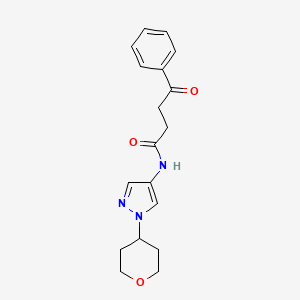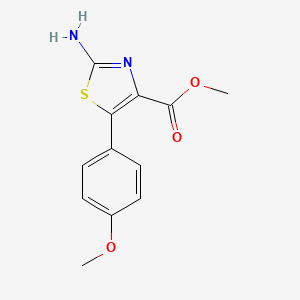
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has been utilized in various synthetic and structural studies. For instance, it was involved in the transformation into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in synthesizing novel compounds (Žugelj et al., 2009). The synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, highlighting its significance in crystallographic studies (Kennedy et al., 1999).
Antiproliferative and Anticancer Activity
This compound has shown potential in anticancer research. A study synthesized new thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells MCF7. The antiproliferative activity of these compounds was noteworthy, with some showing comparable activity to standard chemotherapy drugs (Sonar et al., 2020).
Central Nervous System Applications
In the realm of neuroscience, a derivative of this compound was used as a potent selective serotonin-3 receptor antagonist. It was found to effectively penetrate the blood-brain barrier, indicating its potential as a tool in both in vitro and in vivo studies of the central nervous system (Rosen et al., 1990).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been used in the synthesis of various pharmacologically active compounds. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives was reported, with some compounds showing in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be hypothesized that this compound may have multiple effects at the molecular and cellular levels
Propiedades
IUPAC Name |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPOVCGXSESCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)
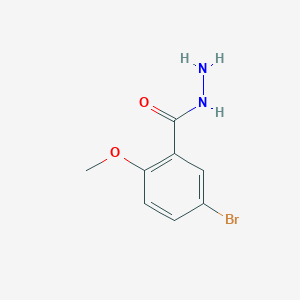
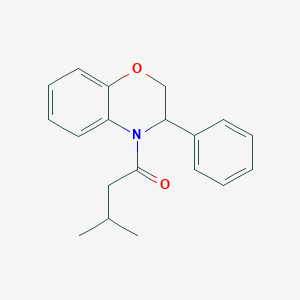
![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)
![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)
![Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2371144.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)
![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)
